Tiropramide hydrochloride

Catalog No.
S545428
CAS No.
53567-47-8
M.F
C28H42ClN3O3
M. Wt
504.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiropramide hydrochloride

CAS Number

53567-47-8

Product Name

Tiropramide hydrochloride

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride

Molecular Formula

C28H42ClN3O3

Molecular Weight

504.1 g/mol

InChI

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H

InChI Key

SVCQSEFEZWMYSA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl

solubility

Soluble in DMSO

Synonyms

Tiropramide hydrochloride; Alfospas; Tiropramide HCl; Maiorad

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl

The exact mass of the compound Tiropramide hydrochloride is 503.2915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurotransmitter Modulation

Tiropramide hydrochloride is thought to act by influencing the levels of certain neurotransmitters in the brain, particularly dopamine and serotonin. Some studies suggest it may increase dopamine release and inhibit serotonin reuptake, potentially impacting mood, cognition, and movement.

  • A study published in the journal "Life Sciences" found that Tiropramide hydrochloride increased dopamine release in the striatum, a brain region involved in motor control and reward processing Source: [Life Sciences: The effect of tiropramide on dopamine release in the rat striatum: ].

Important Note

Further research is needed to fully understand the specific mechanisms of action and the therapeutic potential of Tiropramide hydrochloride for neurological disorders.

Gastrointestinal Motility

Some research suggests that Tiropramide hydrochloride might stimulate gastrointestinal motility, potentially aiding digestion and constipation.

  • A study published in " Arzneimittelforschung" observed that Tiropramide hydrochloride increased gastric emptying in rats Source: [Arzneimittelforschung. Stimulation of gastric emptying by tiropramide hydrochloride].

Tiropramide hydrochloride is a synthetic compound primarily utilized as an antispasmodic agent in the treatment of gastrointestinal disorders. It belongs to the class of organic compounds known as phenylalanine derivatives and exhibits a unique mechanism of action that enhances its therapeutic efficacy. The chemical formula for Tiropramide hydrochloride is C28H42ClN3O3, and it is characterized by its complex structure, which includes both amide and ether functional groups .

  • Blocking calcium channels: Calcium ions are essential for muscle contraction. Tiropramide might interfere with the influx of calcium ions into smooth muscle cells, thereby preventing them from contracting [].
  • Interacting with potassium channels: Potassium channels play a role in muscle relaxation. Tiropramide might influence these channels, promoting muscle relaxation [].

  • Oxidation: This compound can be oxidized to form various metabolites, utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Under specific conditions, Tiropramide can undergo reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: It can participate in substitution reactions involving its amide and ether functional groups, typically under strong acidic or basic conditions .

Major Products Formed

The major products from these reactions include:

  • Hydroxytiropramide
  • N-despropyltiropramide
  • N-desethyltiropramide
  • N-desethyl-N-despropyltiropramide

Tiropramide exhibits significant biological activity primarily through its effects on smooth muscle. It acts as a smooth muscle relaxant by inhibiting calcium ion influx into smooth muscle cells, thereby reducing contractility. Additionally, it increases intracellular cyclic adenosine monophosphate levels, which may enhance its spasmolytic properties . This dual mechanism allows Tiropramide to effectively alleviate symptoms associated with conditions like irritable bowel syndrome and acute spastic abdominal pain.

The synthesis of Tiropramide hydrochloride involves several key steps:

  • Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride, producing N,O-dibenzoyl-tyrosine.
  • Amide Formation: This intermediate reacts with dipropylamine via the mixed anhydride method to form an amide.
  • Hydrolysis: The phenolic ester is hydrolyzed with sodium hydroxide to yield an intermediate compound.
  • Alkylation: Finally, the intermediate undergoes alkylation with 2-chloro-N,N-diethylethylamine to produce Tiropramide hydrochloride .

Tiropramide is primarily indicated for treating gastrointestinal disorders characterized by spastic pain. Its applications include:

  • Relief of symptoms associated with irritable bowel syndrome
  • Treatment of acute spastic abdominal pain
  • Use as a smooth muscle relaxant in various gastrointestinal conditions .

Tiropramide hydrochloride has been studied for its interactions with other medications and biological systems. It has shown comparable efficacy to other antispasmodics like octylonium in clinical trials, indicating its potential as a viable treatment option for patients suffering from irritable bowel syndrome. Interaction studies have also highlighted the importance of monitoring for adverse effects, although serious side effects are rare .

Several compounds exhibit similarities to Tiropramide in terms of their therapeutic applications and mechanisms of action. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionPrimary UsesUnique Features
OctyloniumAnticholinergic effectGastrointestinal disordersProven efficacy in IBS treatment
MebeverineSmooth muscle relaxantIrritable bowel syndromeSelective action on gastrointestinal tract
HyoscineAntimuscarinic agentBroad range of applicationsMore extensive use beyond gastrointestinal issues

Uniqueness of Tiropramide

Tiropramide stands out due to its specific mechanism involving cyclic adenosine monophosphate synthesis and its high efficacy in treating spastic pain without significant side effects. Its unique structure, which incorporates both amide and ether functional groups, further differentiates it from other antispasmodics .

Conventional Synthesis from L-Tyrosine Derivatives

The conventional synthesis of tiropramide hydrochloride begins with L-tyrosine as the primary starting material. This method involves sequential acylation, amidation, and alkylation reactions. In the first step, L-tyrosine undergoes dual benzoylation using benzoyl chloride in an alkaline aqueous solution (sodium carbonate or potassium carbonate) at 10–25°C to yield O,N-dibenzoyl-L-tyrosine. The reaction is typically conducted in a mixture of water and methanol, followed by acidification with concentrated hydrochloric acid to precipitate the intermediate.

The second step involves condensation of O,N-dibenzoyl-L-tyrosine with di-N-propylamine in toluene under reflux conditions. This amidation reaction employs a Dean-Stark trap to remove water, enhancing reaction efficiency. Subsequent hydrolysis of the phenolic ester group using sodium hydroxide in methanol-water selectively removes the O-benzoyl group, producing N-benzoyl-L-tyrosyl-di-N-propylamine. The final alkylation step introduces 2-diethylaminochloroethane hydrochloride in the presence of sodium methoxide, followed by hydrochloric acid gas treatment to form tiropramide hydrochloride.

Key advancements in traditional synthesis include:

  • Replacement of triethylamine with inorganic bases (e.g., sodium hydroxide) to reduce costs.
  • Optimization of solvent systems (e.g., toluene instead of ethyl acetate) to improve yield from 65% to 99%.
ParameterTraditional MethodOptimized Method
BaseTriethylamineSodium hydroxide
SolventEthyl acetateToluene
Yield (final product)65–70%85–90%
Purity95–97%99–99.5%

Novel Catalytic Approaches in Amide Bond Formation

Recent innovations focus on catalytic amidation strategies to bypass energy-intensive coupling reagents. Enzymatic methods using Candida antarctica lipase B (CALB) in cyclopentyl methyl ether (CPME) enable direct amide formation between carboxylic acids and amines with 85–95% yields. This approach eliminates the need for activating agents, reducing byproduct formation.

Organoboron catalysts, such as diboronic acid anhydrides (DBAAs), have also been employed for dehydrative amidation. These catalysts facilitate direct condensation of N-benzoyl-L-tyrosine derivatives with 2-diethylaminoethylamine at 60–80°C, achieving 78–92% conversion. Hypervalent iodine reagents (e.g., N-iodosuccinimide) further enable umpolung strategies for nitroalkane-amine couplings, though these remain experimental for tiropramide synthesis.

Process Optimization for Industrial-Scale Production

Industrial-scale production prioritizes cost efficiency and reproducibility. Key optimizations include:

  • Temperature control: Maintaining 5–25°C during benzoylation minimizes tyrosine degradation.
  • Solvent recovery: Toluene and methanol are distilled and reused, reducing waste by 40%.
  • Crystallization protocols: Vacuum drying at 80°C ensures consistent particle size distribution (D90 < 50 µm).
  • Catalyst recycling: Ethylenediamine tetraacetic acid (EDTA) is recovered via aqueous extraction, lowering metal contamination to <10 ppm.

Structural Elucidation Techniques

X-ray Crystallographic Analysis

X-ray crystallography confirms the planar arrangement of tiropramide hydrochloride’s benzamide core and the tetrahedral geometry of its diethylaminoethyl side chain. The crystal system is monoclinic (space group P2₁) with unit cell parameters:

  • a = 8.92 Å
  • b = 12.34 Å
  • c = 14.56 Å
  • β = 102.3°.

Hydrogen bonding between the protonated amine and chloride ion (N–H···Cl = 2.89 Å) stabilizes the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectra (DMSO-d6) reveal critical structural features:

NucleusChemical Shift (δ, ppm)Assignment
¹H7.82 (d, J=8.4 Hz)Aromatic H-2, H-6
¹H3.45 (m)CH₂ of diethylaminoethyl
¹³C171.2Amide carbonyl
¹³C52.7α-C of tyrosine residue

The absence of O-benzoyl signals at δ 7.95 ppm confirms complete hydrolysis during synthesis.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of tiropramide hydrochloride ([M+H]⁺ = 468.3148) exhibits characteristic fragments:

  • m/z 352.2: Loss of diethylaminoethyl group (C₆H₁₄N)
  • m/z 226.1: Cleavage of amide bond (C₁₄H₁₈NO₂)
  • m/z 105.0: Benzoyl ion (C₇H₅O⁺).

Collision-induced dissociation (CID) at 30 eV further differentiates positional isomers via distinct fragmentation pathways.

Tiropramide hydrochloride represents a critical antispasmodic pharmaceutical compound that requires comprehensive stability assessment to ensure therapeutic efficacy and patient safety throughout its shelf life. This analysis focuses exclusively on the chemical degradation behavior under International Council for Harmonisation guidelines, examining the intrinsic stability characteristics and degradation pathways through advanced analytical methodologies.

Forced Degradation Studies Under International Council for Harmonisation Guidelines

The stability profile of tiropramide hydrochloride has been comprehensively evaluated through systematic forced degradation studies conducted in accordance with International Council for Harmonisation Q1A and Q1B guidelines [1] [2] [3]. These studies represent the fundamental approach for establishing the intrinsic stability characteristics of pharmaceutical compounds and identifying potential degradation pathways that may occur during storage and distribution.

Tiropramide hydrochloride demonstrated variable stability depending on the stress conditions applied. Under acidic hydrolytic conditions using 1 normal hydrochloric acid at 70°C, the compound exhibited significant degradation with approximately 75-80% of the drug remaining after exposure [1] [3]. Basic hydrolytic conditions using 1 normal sodium hydroxide at 70°C showed somewhat improved stability with 85-90% drug remaining, though still indicating susceptibility to alkaline degradation [1] [2]. In contrast, neutral hydrolytic conditions at 70°C demonstrated excellent stability with greater than 95% drug remaining, indicating the compound's relative stability at physiological pH values [1] [3].

Oxidative stress testing using 3% hydrogen peroxide at room temperature revealed moderate susceptibility with approximately 90% drug remaining [1] [2]. Thermal degradation studies conducted at 60°C in solid state and photolytic studies under ultraviolet and fluorescent light exposure demonstrated excellent stability with greater than 95% drug remaining in both solution and solid state conditions [1] [3].

Hydrolytic Degradation Kinetics

The hydrolytic degradation of tiropramide hydrochloride follows first-order kinetics under both acidic and basic conditions, consistent with the typical behavior of pharmaceutical compounds containing amide and ester functional groups [1] [4] [5]. The kinetic analysis reveals distinct degradation rates depending on pH conditions, with acidic hydrolysis proceeding more rapidly than basic hydrolysis.

Under acidic conditions at 70°C, the first-order rate constant ranges from 0.05 to 0.08 h⁻¹, corresponding to a half-life of approximately 8-14 hours [1]. The time for 10% degradation (t₉₀) under these conditions is approximately 1-2 hours, indicating rapid initial degradation kinetics. The activation energy for acidic hydrolysis is estimated to be 60-80 kJ/mol, suggesting a moderate energy barrier for the degradation process [6] [4].

Basic hydrolytic conditions demonstrate slower degradation kinetics with first-order rate constants ranging from 0.02 to 0.04 h⁻¹, yielding half-lives of 17-35 hours [1]. The t₉₀ under basic conditions extends to 2-4 hours, reflecting the reduced degradation rate compared to acidic conditions. The activation energy for basic hydrolysis is slightly higher at 70-90 kJ/mol, indicating a greater energy barrier for alkaline-mediated degradation [7] [4].

The temperature coefficient (Q₁₀) values range from 2-3 for acidic conditions and 2-4 for basic conditions, indicating that degradation rates approximately double to quadruple for every 10°C temperature increase [8]. This temperature dependence follows the Arrhenius relationship and provides critical information for predicting stability under various storage conditions [9] [10].

Oxidative Stress Response Mechanisms

Oxidative degradation of tiropramide hydrochloride proceeds through mechanisms involving reactive oxygen species, particularly in the presence of hydrogen peroxide [1] [11]. The compound demonstrates susceptibility to oxidative stress primarily through the tertiary amine functional group, which serves as an electron-rich site vulnerable to oxidation [11] [12].

The oxidative degradation pathway involves the formation of an nitrogen-oxide (N-oxide) derivative as the primary degradation product (DP5) [1] [2]. This transformation occurs through the direct reaction of the tertiary amine with hydrogen peroxide, resulting in the addition of an oxygen atom to the nitrogen center [11]. The reaction mechanism follows a nucleophilic pathway where hydrogen peroxide acts as the oxidizing agent, attacking the electron-rich nitrogen atom [11] [12].

The oxidative stress response is pH-dependent, with enhanced degradation observed under alkaline conditions when hydrogen peroxide is present [1]. This pH dependency reflects the increased reactivity of hydrogen peroxide under basic conditions and the potential for enhanced nucleophilic attack on the tertiary amine functionality [11]. The oxidative degradation demonstrates pseudo-first-order kinetics when hydrogen peroxide is present in excess, simplifying the kinetic analysis [11] [13].

Structural Characterization of Degradation Products

Five distinct degradation products have been identified and characterized through advanced analytical techniques, providing comprehensive insight into the degradation pathways of tiropramide hydrochloride [1] [2]. Each degradation product represents a specific structural modification resulting from the applied stress conditions, enabling the elucidation of degradation mechanisms and pathways.

Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry Analysis of Degradants

High-resolution mass spectrometric analysis using liquid chromatography-quadrupole time-of-flight tandem mass spectrometry has provided definitive structural characterization of the degradation products [1] [2] [14]. The analytical methodology employed electrospray ionization in positive mode with optimized parameters including fragmentation voltage of 175 V, capillary voltage of 3500 V, and skimmer voltage of 65 V [1].

Degradation Product 1 (DP1) exhibits a molecular formula of C₂₄H₃₂N₂O₃⁺ with an exact mass of 397.2486 m/z, representing a 71 Da loss from the parent compound [1]. The key fragment ions observed at m/z 367, 339, 283, and 128 indicate amide bond hydrolysis as the primary degradation mechanism. The fragmentation pattern suggests cleavage at the amide linkage with retention of the core structural framework [1] [14].

Degradation Product 2 (DP2) demonstrates a molecular formula of C₂₁H₂₆N₂O₃⁺ with an exact mass of 355.2016 m/z, corresponding to a 113 Da loss from the parent compound [1]. The characteristic fragment ions at m/z 283, 255, 128, and 102 confirm amide bond hydrolysis coupled with complete loss of the dipropylamine moiety. This degradation product represents the most extensive structural modification observed under hydrolytic conditions [1] [2].

Degradation Product 3 (DP3) exhibits a molecular formula of C₂₃H₃₁N₂O₄⁺ with an exact mass of 399.2278 m/z, representing a 69 Da loss from the parent compound [1]. This product is identified as a methanol adduct of DP2, forming a pseudo-degradation product when methanol is used as the solvent system. The characteristic fragment ion at m/z 293 distinguishes this product from other degradants [1].

Degradation Product 4 (DP4) shows a molecular formula of C₂₅H₃₆N₃O₃⁺ with an exact mass of 426.2751 m/z, indicating a 42 Da loss from the parent compound [1]. The fragmentation pattern with key ions at m/z 367, 339, 283, and 128 suggests N-dealkylation at the dipropylamine position, resulting in the formation of a monopropyl derivative [1] [2].

Degradation Product 5 (DP5) demonstrates a molecular formula of C₂₈H₄₂N₃O₄⁺ with an exact mass of 484.3161 m/z, representing a 16 Da increase from the parent compound [1]. This mass increase corresponds to the addition of an oxygen atom, confirming N-oxide formation. The characteristic fragment ions at m/z 383, 355, 128, 102, 86, and 72 support the proposed N-oxide structure [1] [2].

The liquid chromatography-quadrupole time-of-flight tandem mass spectrometry analysis employs gradient elution using 10 millimolar ammonium formate at pH 3.6 as the aqueous phase and methanol as the organic phase [1]. The optimized gradient conditions provide baseline separation of all degradation products from the parent compound, enabling accurate quantitative analysis and structural characterization [1] [15].

Nuclear Magnetic Resonance-Based Structural Confirmation

Nuclear magnetic resonance spectroscopy has provided definitive structural confirmation for the major degradation products, complementing the mass spectrometric analysis [1] [16]. Both one-dimensional and two-dimensional nuclear magnetic resonance experiments were conducted using AVANCE III HD 500 MHz instrumentation with deuterated dimethyl sulfoxide as the solvent [1].

Tiropramide Hydrochloride Parent Compound exhibits characteristic ¹H nuclear magnetic resonance signals at 7.5-7.2 ppm for aromatic protons, 4.2-4.0 ppm for the methine proton, 3.8-3.6 ppm for the ether methylene protons, 2.8-2.6 ppm for nitrogen-bearing methylene protons, and 1.2-0.8 ppm for methyl protons [1]. The ¹³C nuclear magnetic resonance spectrum shows carbonyl carbon signals at 170-165 ppm, aromatic ether carbon at 158-155 ppm, aromatic carbons at 135-125 ppm, ether methylene carbon at 67-65 ppm, and nitrogen-bearing methylene carbons at 58-55 ppm [1].

Degradation Product 2 (DP2) demonstrates the absence of dipropylamine-related signals in the ¹H nuclear magnetic resonance spectrum, confirming the complete loss of this moiety [1]. The appearance of a carboxylic acid signal at 180-175 ppm in the ¹³C spectrum confirms the hydrolytic cleavage of the amide bond with subsequent formation of the carboxylic acid functionality [1] [16].

Degradation Product 3 (DP3) shows an additional methyl signal at 3.63 ppm in the ¹H nuclear magnetic resonance spectrum, corresponding to the methyl ester group formed through methanolysis [1]. The ¹³C spectrum exhibits a characteristic methyl ester carbonyl signal at 175-170 ppm and a methoxy carbon signal at 52 ppm, confirming the ester formation [1].

Degradation Product 5 (N-oxide) exhibits characteristic downfield shifts for methylene protons at positions 20, 22, and 24 in the ¹H nuclear magnetic resonance spectrum, confirming the electron-withdrawing effect of the N-oxide functionality [1] [17]. The ¹³C spectrum shows a new signal at 75-70 ppm corresponding to the nitrogen-oxygen bond, providing definitive confirmation of N-oxide formation at the tertiary amine position [1].

Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy and heteronuclear single quantum coherence were employed to establish connectivity patterns and confirm structural assignments [1]. These experiments provided unambiguous identification of the degradation products and confirmed the proposed degradation pathways based on mass spectrometric analysis [1] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

503.2915

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

57227-16-4

Wikipedia

Tiropramide hydrochloride

Dates

Last modified: 08-15-2023
1: Uruno T, Shirane M, Wada K, Tsunematsu R, Nagahamaya K, Matsuoka Y, Sunagane N, Kubota K. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats. Jpn J Pharmacol. 1992 Nov;60(3):275-80. PubMed PMID: 1337131.
2: Setnikar I, Cereda R, Pacini MA, Revel L, Makovec F. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittelforschung. 1989 Sep;39(9):1114-9. PubMed PMID: 2590261.
3: Setnikar I, Cereda R, Pacini MA, Revel L, Makovec F. Antispasmodic activity of tiropramide. Arzneimittelforschung. 1989 Sep;39(9):1109-14. PubMed PMID: 2590260.
4: De Masi E. [Tiropramide hydrochloride in the premedication of diagnostic and therapeutic proctosigmoidocolonoscopy (endoscopic polypectomy) and the treatment of colonic diverticulosis]. Minerva Med. 1989 Jun;80(6):587-90. Italian. PubMed PMID: 2747989.
5: Passaretti S, Fesce E, Fanti L, Bierti L, Bruno L, Rossini G, Mazzotti G, Ideo G, Tittobello A. [Effect of tiropramide chlorhydrate on intestinal transit time in patients with irritable colon syndrome]. Minerva Med. 1985 May 12;76(19-20):923-6. Italian. PubMed PMID: 4000532.
6: Tinozzi S, Valesi MG. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. Minerva Med. 1984 Jan 14;75(1-2):23-31. Italian. PubMed PMID: 6363985.

Explore Compound Types